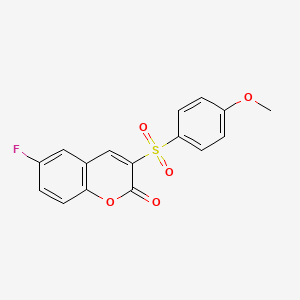
6-Fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one, also known as FLM, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively researched for its potential applications in the field of medicinal chemistry due to its unique chemical structure and pharmacological properties.
Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
One notable application of similar sulfone-containing compounds is in the development of comb-shaped poly(arylene ether sulfone)s as proton exchange membranes (PEMs) for fuel cell applications. These materials, synthesized using a method involving sulfonated side-chain grafting units, demonstrate significant potential due to their high proton conductivity and good thermal and chemical stability, essential characteristics for efficient PEMs in fuel cells (Kim, Robertson, & Guiver, 2008). Similarly, copoly(arylene ether sulfone)s containing flexible acid side chains have been developed, showing promising properties as PEM materials with high proton conductivities and low methanol permeabilities, indicating a good balance between conductivity and water swelling (Wang et al., 2012).
Fluorescent Molecular Probes
The development of fluorescent molecular probes is another significant application. Fluorescent solvatochromic dyes, including those based on 2,5-diphenyloxazoles with sulfonyl groups, serve as sensitive tools for monitoring various biological events and processes. These compounds exhibit strong solvent-dependent fluorescence, which is useful for developing ultrasensitive fluorescent molecular probes (Diwu et al., 1997).
Advanced Oxidation Process Studies
Sulfone compounds are also studied in the context of environmental science, particularly in advanced oxidation processes (AOPs) for degrading persistent organic pollutants. For example, studies on the stability and degradation kinetics of fluorotelomer sulfonates under various AOPs provide insights into potential pathways for the environmental remediation of these compounds (Yang et al., 2014).
Synthetic Chemistry
In synthetic chemistry, sulfone compounds facilitate the modular radical cross-coupling of fluoroalkyl groups with aryl zinc reagents. This method is particularly beneficial for the streamlined preparation of fluorinated scaffolds, which are of high interest in medicinal chemistry research for their potential improved properties (Merchant et al., 2018).
Propriétés
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-21-12-3-5-13(6-4-12)23(19,20)15-9-10-8-11(17)2-7-14(10)22-16(15)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFBKPLKIVNMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)
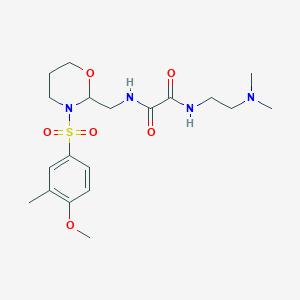
![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)
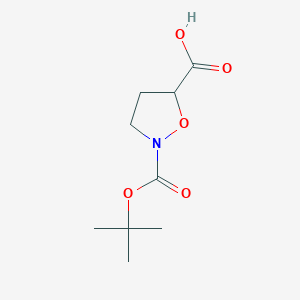
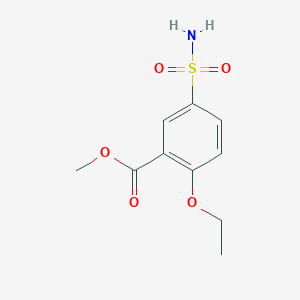
![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)
![3-[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2497211.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2497214.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2497215.png)
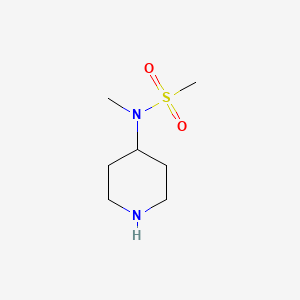
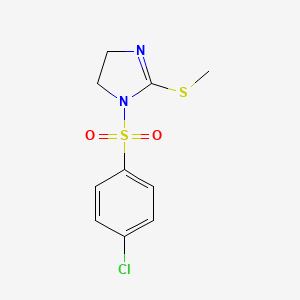
![(Z)-ethyl 5-oxo-1-phenethyl-2-((thiophene-2-carbonyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2497218.png)
